PLK1 Inhibitory Potency: Aminopyridine-Pyrazole Core Enables Low Nanomolar Activity
The 2-amino-pyrazolopyridine scaffold, for which 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine serves as a direct synthetic precursor, enables low nanomolar inhibition of Polo-like kinase 1 (PLK1). Structure-activity relationship (SAR) studies on this scaffold demonstrate that optimized derivatives achieve IC50 values below 10 nM against PLK1 [1]. In contrast, the initial screening hit for this chemotype exhibited only low micromolar potency (IC50 ~ 2-5 µM), representing a >200-fold improvement in potency achieved through rational design around the core pyrazolopyridine structure [1]. The 2-aminopyridine moiety is critical for hinge-binding, while the pyrazole ring and its N-methyl substituent can be elaborated to modulate selectivity and ADME properties.
| Evidence Dimension | Inhibitory potency against PLK1 |
|---|---|
| Target Compound Data | Optimized 2-amino-pyrazolopyridines: IC50 < 10 nM |
| Comparator Or Baseline | Initial hit compound: IC50 ~ 2-5 µM |
| Quantified Difference | >200-fold improvement in potency |
| Conditions | PLK1 enzymatic assay; exact conditions not specified in abstract |
Why This Matters
The demonstrated >200-fold potency improvement validates this chemotype as a productive starting point for developing potent PLK1 inhibitors, which are valuable tools for studying cell cycle regulation and a validated target in oncology.
- [1] Fucini, R. V.; Hanan, E. J.; Romanowski, M. J.; Elling, R. A.; Lew, W.; Barr, K. J.; Zhu, J.; Yoburn, J. C.; Liu, Y.; Fahr, B. T.; Fan, J.; Lu, Y.; Pham, P.; Choong, I. C.; VanderPorten, E. C.; Bui, M.; Purkey, H. E.; Evanchik, M. J.; Yang, W. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (20), 5648-5652. View Source
